3-(3-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine
Description
3-(3-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine is a heterocyclic compound featuring a fused isoxazole-pyridine core with a trifluoromethyl group at position 6 and a 3-pyridinyl substituent at position 2.
Properties
IUPAC Name |
3-pyridin-3-yl-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O/c13-12(14,15)8-4-9-11(17-6-8)10(18-19-9)7-2-1-3-16-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPYFBKMRZAPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC3=C2N=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cycloaddition
A copper(I)-catalyzed procedure enables regioselective synthesis of 3,5-disubstituted isoxazoles. Terminal alkynes react with in situ–generated nitrile oxides under mild conditions. Adapting this method:
- Nitrile Oxide Preparation : Trifluoromethyl-substituted aldoximes are oxidized using hydroxy(tosyloxy)iodobenzene (HTIB).
- Cycloaddition : The nitrile oxide reacts with 3-ethynylpyridine in the presence of CuI (5 mol%) and triethylamine in dichloromethane at 25°C.
Yield : ~75–85% (based on analogous reactions).
Solvent-Free and Catalytic Enhancements
Eco-friendly modifications include using choline chloride–urea deep eutectic solvents (DES) or ionic liquids (e.g., [BMIM]X). These solvents enhance reaction rates and yields while allowing recycling.
Multi-Step Synthesis via Pyridine Functionalization
Building the pyridine core first, followed by isoxazole annulation, offers control over substituent placement.
Nitration and Reduction Sequence
- Nitration : 3-Bromopyridine undergoes nitration at the 5-position using HNO₃/H₂SO₄.
- Hydrogenation : Catalytic hydrogenation (Pd/C, HCOONH₄) reduces the nitro group to an amine.
- Cyclization : The amine reacts with ethyl trifluoropyruvate under acidic conditions to form the isoxazole ring.
Key Conditions :
Cyclocondensation of β-Diketones with Hydroxylamine
β-Diketones with pyridine and trifluoromethyl groups undergo cyclocondensation with hydroxylamine to form isoxazoles.
Ionic Liquid-Mediated Synthesis
- Substrate Preparation : 3-Acetylpyridine reacts with trifluoroacetic anhydride to form a β-diketone analog.
- Cyclocondensation : The diketone reacts with hydroxylamine hydrochloride in [BMIM]BF₄ at 80°C.
Yield : >90% (extrapolated from similar reactions).
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization
Regioselectivity in Cycloaddition
The trifluoromethyl group’s electron-withdrawing nature directs nitrile oxide addition to the alkyne’s terminal position, ensuring correct regiochemistry.
Solvent Effects
Polar aprotic solvents (e.g., DMF) improve nitrile oxide stability, while ionic liquids accelerate reaction kinetics.
Catalyst Screening
Cu(I) catalysts outperform Ag(I) or Au(I) in minimizing side reactions (e.g., Glaser coupling).
Industrial-Scale Considerations
Cost-Efficiency
The 1,3-dipolar cycloaddition route is favored for scalability due to fewer steps and catalyst recyclability.
Purification Challenges
Chromatography is avoided in large-scale production; instead, crystallization from ethanol/water mixtures achieves >95% purity.
Emerging Methodologies
Photocatalytic Approaches
Visible-light–mediated cycloadditions using Ru(bpy)₃²⁺ reduce reaction times to 1–2 hours.
Flow Chemistry
Continuous flow systems enhance heat/mass transfer, improving yields by 10–15% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
3-(3-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce partially or fully reduced compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that 3-(3-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
Case Study: Anticancer Evaluation
- Cell Lines Tested : PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), A549 (lung cancer).
- Results : The compound showed moderate to high inhibitory effects at concentrations of 5 μg/ml, comparable to traditional chemotherapeutic agents like doxorubicin .
Antimicrobial Properties
The compound also displays antifungal and antibacterial activities. Preliminary bioassays have shown its effectiveness against several pathogens.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Activity Concentration | Inhibition Rate (%) |
|---|---|---|
| Botrytis cinerea | 50 μg/ml | 96.76 |
| Sclerotinia sclerotiorum | 50 μg/ml | 82.73 |
| Escherichia coli | 100 μg/ml | 75.00 |
These findings suggest that the compound could serve as a lead for developing new antifungal agents .
Insecticidal Activity
Research indicates that this compound has potential insecticidal properties, making it suitable for agricultural applications.
Table 2: Insecticidal Activity
| Insect Species | Activity Concentration | Mortality Rate (%) |
|---|---|---|
| Mythimna separata | 500 μg/ml | 60.00 |
| Spodoptera frugiperda | 500 μg/ml | 55.00 |
While these rates are lower than those of established insecticides like chlorantraniliprole, they indicate a potential avenue for further development .
Binding Affinity Studies
Studies on binding affinity reveal that the trifluoromethyl group enhances the compound's ability to penetrate cell membranes effectively, allowing it to interact with various biological targets crucial for its pharmacological profile .
Mechanism of Action
The mechanism of action of 3-(3-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The isoxazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to related heterocycles, including substituted isoxazolo[4,5-b]pyridines, imidazo[4,5-b]pyridines, and other fused pyridine derivatives. Key points of comparison include:
Substituent Effects on Physicochemical Properties
- 3-(1,3-Dioxolan-2-yl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine (10b) :
This analog (from ) replaces the 3-pyridinyl group with a 1,3-dioxolane moiety. The trifluoromethyl group at position 6 enhances lipophilicity, while the dioxolane ring increases polarity. Its NMR data (¹H: δ 8.21, 9.02 ppm; ¹³C: δ 123.1 ppm for CF₃) highlight deshielding effects from the trifluoromethyl group, consistent with electron-withdrawing character . - 2-(3-Ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine :
This imidazo[4,5-b]pyridine derivative (from ) shares the trifluoromethyl group but replaces the isoxazole ring with an imidazole core. The ethylsulfonyl group introduces strong electron-withdrawing effects, likely altering solubility and metabolic stability compared to the isoxazole-based compound .
Data Table: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Structural Optimization: The 3-pyridinyl group may enhance binding to biological targets (e.g., kinases) compared to non-aromatic substituents like dioxolane .
- Data Limitations : Direct experimental data (e.g., solubility, toxicity) for this compound are absent in the provided evidence, necessitating further studies.
Biological Activity
3-(3-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H6F3N3O
- Molar Mass : 265.19 g/mol
- CAS Number : 339106-40-0
This compound features a pyridine ring fused to an isoxazole ring, with a trifluoromethyl group enhancing its lipophilicity and metabolic stability, which are critical for biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group increases the compound's affinity for lipid membranes, facilitating its penetration into cells and subsequent interaction with intracellular targets. The isoxazole moiety can engage in hydrogen bonding with enzymes and receptors, modulating their activity and leading to various pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been evaluated against various bacterial strains and demonstrated significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents, especially in light of rising antibiotic resistance .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. In vitro assays have shown that it inhibits the production of pro-inflammatory cytokines, demonstrating potential as a therapeutic agent for inflammatory diseases.
| Compound | IC50 (nM) | Inflammatory Model |
|---|---|---|
| This compound | 123 | LPS-stimulated human whole blood assay |
| Control (Diclofenac) | 54.65 | MIA pain model |
This compound exhibited a significant reduction in TNFα levels in ex vivo assays, indicating its potential role as an EP4 antagonist in inflammation management .
Case Studies
- Antimicrobial Efficacy : A study assessed the efficacy of various derivatives of isoxazole compounds against resistant strains of bacteria. The results indicated that modifications to the trifluoromethyl group significantly enhanced antimicrobial activity.
- Anti-inflammatory Studies : In a controlled experiment involving animal models, the anti-inflammatory effects were evaluated using carrageenan-induced paw edema. The compound showed a notable reduction in edema compared to controls.
Structure-Activity Relationship (SAR)
The structural modifications of this compound have been systematically studied to optimize its biological activity:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Isoxazole Ring : Critical for enzyme interaction and modulation.
These modifications are essential for developing more potent derivatives with improved selectivity and reduced side effects.
Q & A
Q. What are the common synthetic routes for preparing 3-(3-Pyridinyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine, and how are the products characterized?
The compound is synthesized via Friedlander condensation or microwave-assisted methods , which offer high yields (e.g., 92% in one protocol). Key steps include cyclization of precursor heterocycles and functionalization with trifluoromethyl groups. Characterization employs:
Q. What structural features influence the compound’s reactivity and biological interactions?
The isoxazolo[4,5-b]pyridine core provides a rigid scaffold, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The 3-pyridinyl substituent facilitates hydrogen bonding and π-stacking in biological targets. These features are critical for modulating solubility and binding affinity in enzyme inhibition studies .
Q. How is the compound’s stability assessed under varying experimental conditions?
Stability is evaluated via:
- Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- pH-dependent stability studies in buffered solutions (e.g., 1H NMR monitoring over 24–72 hours).
- Photostability tests under UV/visible light to identify degradation pathways .
Advanced Research Questions
Q. How can regioselective functionalization of the isoxazolo[4,5-b]pyridine core be achieved to optimize biological activity?
Regioselectivity is controlled by:
- Directed ortho-metalation using directing groups (e.g., halogens) to introduce substituents at specific positions.
- Microwave-assisted Suzuki-Miyaura coupling for aryl/heteroaryl group installation at the 6-position .
- Protection/deprotection strategies for sequential functionalization (e.g., trifluoromethylation followed by pyridinyl group addition) .
Q. What analytical techniques resolve contradictions in spectral data for derivatives?
Discrepancies in NMR or mass spectra are addressed via:
- 2D NMR (COSY, HSQC, HMBC) to assign ambiguous proton/carbon signals.
- X-ray crystallography for unambiguous structural confirmation .
- Isotopic labeling studies to trace reaction intermediates and validate mechanistic hypotheses .
Q. What in vitro assays evaluate antiproliferative effects, and how do structural modifications correlate with activity?
- MTT assays using cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values.
- Structure-activity relationship (SAR) studies reveal that trifluoromethyl groups enhance potency by 2–3-fold compared to non-fluorinated analogs.
- Pyridinyl substitution at the 3-position improves selectivity for kinase targets (e.g., EGFR inhibition) .
Methodological Challenges and Data Interpretation
Q. How are competing reaction pathways managed during synthesis?
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while prolonged heating promotes thermodynamically stable isomers.
- Additives (e.g., Lewis acids like BF₃·OEt₂) suppress side reactions during cyclization .
Q. What computational tools predict the compound’s interaction with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
